molecular formula C3H6OS2 B144620 S,S'-Dimethyl dithiocarbonate CAS No. 868-84-8

S,S'-Dimethyl dithiocarbonate

Cat. No. B144620
CAS RN: 868-84-8
M. Wt: 122.21 g/mol
InChI Key: IUXMJLLWUTWQFX-UHFFFAOYSA-N
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Description

S,S'-Dimethyl dithiocarbonate is a chemical compound that has been utilized in various chemical reactions and applications. It serves as a phosgene substitute in the preparation of S-methyl N-alkylthiocarbamates, indicating its utility in synthesizing other chemical compounds . Additionally, it has been tested as a solvent in lithium-ion battery electrolytes, showcasing its potential in energy storage technologies .

Synthesis Analysis

The synthesis of S,S'-Dimethyl dithiocarbonate and its derivatives has been explored in several studies. A facile and safe procedure for the preparation of S-methyl N-alkylthiocarbamates using S,S'-Dimethyl dithiocarbonate has been reported, which is carried out in water at room temperature and yields products with high purity and chemoselectivity . Furthermore, S,S'-Dimethyl dithiocarbonate has been used to synthesize S,S'-bis(1-phenyl-1H-tetrazol-5-yl) dithiocarbonate, which can be applied to various chemical transformations .

Molecular Structure Analysis

The molecular structure of compounds related to S,S'-Dimethyl dithiocarbonate has been characterized using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of Ph2Ge[S2CS(i-Pr)]2, a derivative of S,S'-Dimethyl dithiocarbonate, has been determined, providing insights into the spatial arrangement of atoms in these types of compounds .

Chemical Reactions Analysis

S,S'-Dimethyl dithiocarbonate participates in several chemical reactions. It has been used in the synthesis of novel trithiocarbonate-S-oxides through oxidation reactions . Additionally, it reacts with alkali in aqueous-alcoholic solutions to form salts of S-methyl-N-nitrothiocarbamate, which can further react with hydrazine to yield 4-nitrosemicarbazide salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of S,S'-Dimethyl dithiocarbonate have been studied to some extent. Its behavior as a solvent in lithium-ion battery electrolytes has been examined, revealing that it allows for the successful cycling of graphite electrodes at high reversible capacities . The compound's reactivity and stability under various conditions have been monitored using techniques such as Fourier transform infrared spectroscopy, cyclic voltammetry, and chronopotentiometry .

Scientific Research Applications

Application in Lithium Ion Batteries

S,S'-Dimethyl dithiocarbonate has been researched for its potential use in lithium ion battery electrolytes. Graphite electrodes can be cycled at high reversible capacities in a solution containing S,S'-Dimethyl dithiocarbonate and 1M LiAsF6 (Ein‐Eli & McDevitt, 1997).

Synthesis and Spectroscopic Characterization

Research on the synthesis and characterization of S,S'-Dimethyl dithiocarbonate compounds has been conducted. This includes investigations into their crystal structures and reactions under super acidic conditions (Minkwitz & Neikes, 2000).

Analysis of Thiuram Disulphide-Dithiocarbamate Mixtures

Potassium trithiocarbonate, a related compound, has been utilized for the titrimetric determination of thiuram disulphides in dimethylformamide-water media, highlighting its analytical applications (Verma, Sidhu, & Sood, 1982).

Safe and Efficient Synthesis Procedures

The use of S,S'-Dimethyl dithiocarbonate as a substitute for phosgene in the preparation of various chemical compounds, such as S-methyl N-alkylthiocarbamates, has been explored to enhance safety and efficiency in synthesis processes (Artuso et al., 2007).

Preparation of N,N-Dimethyl-N′-Arylureas

A method using S,S'-Dimethyl dithiocarbonate as a phosgene substitute for preparing N,N-di-methyl-N'-arylureas has been developed, demonstrating its versatility in organic synthesis (Degani et al., 2009).

Synthesis and Characterization of Copolymers

S,S'-Dimethyl dithiocarbonate has been utilized in the synthesis of novel trithiocarbonate compounds, which were subsequently used as chain transfer agents in RAFT polymerizations (Liu & Pan, 2005).

Structural Studies of Rubber Derivatives

The compound has been used in the synthesis of cyclic dithiocarbonate derivatives of epoxidized natural rubber, aiding in the study of their structural properties using NMR spectroscopy techniques (Hamzah et al., 2012).

Safety And Hazards

S,S’-Dimethyl dithiocarbonate is a skin, eye, and respiratory system irritant . It can be absorbed into the body through the skin, causing damage to the body . It may cause damage to the gastrointestinal system if swallowed . It is combustible and may react violently with strong oxidizing agents .

properties

IUPAC Name

bis(methylsulfanyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6OS2/c1-5-3(4)6-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXMJLLWUTWQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310491
Record name S,S'-Dimethyl dithiocarbonate
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Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S,S'-Dimethyl dithiocarbonate

CAS RN

868-84-8
Record name S,S-Dimethyl dithiocarbonate
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Record name S,S'-dimethyl dithiocarbonate
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Record name S,S-Dimethyl dithiocarbonate
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Record name S,S'-Dimethyl dithiocarbonate
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Record name S,S-dimethyl carbonodithioate
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Record name S,S-DIMETHYL CARBONODITHIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
M Leung, JL Lai, KH Lau, H Yu… - The Journal of Organic …, 1996 - scholars.lib.ntu.edu.tw
The condensation of primary amines with phosgene or isocyanates is a classic method for the synthesis of organic ureas. 1 However, due to their high toxicity and reactivity, phosgene …
Number of citations: 102 scholars.lib.ntu.edu.tw
I Degani, R Fochi, C Magistris, M Migliaccio - Synthesis, 2009 - thieme-connect.com
A new, general method for the preparation of N, N-dimethyl-N′-arylureas using S, S-dimethyl dithiocarbonate as a phosgene substitute is reported. The method has been set up …
Number of citations: 7 www.thieme-connect.com
E Artuso, I Degani, R Fochi, C Magistris - Synthesis, 2007 - thieme-connect.com
General procedures are reported to prepare N-alkylureas, N, N′-dialkylureas (both symmetrical and unsymmetrical), and N, N, N′-trialkylureas by carbonylation of aliphatic amines, …
Number of citations: 56 www.thieme-connect.com
E Artuso, G Carvoli, I Degani, R Fochi, C Magistris - Synthesis, 2007 - thieme-connect.com
A general procedure is reported for the selective preparation of S-methyl N-alkylthiocarbamates by methylthiocarbonylation of primary aliphatic amines, employing S, S-dimethyl …
Number of citations: 14 www.thieme-connect.com
Y Ein-Eli, SF McDevitt - Journal of Solid State Electrochemistry, 1997 - Springer
S,S-dialkyl dithiocarbonates such as S,S-dimethyl dithiocarbonate and S,S-diethyl dithiocarbonate were tested as solvents for rechargeable lithium ion batteries. Graphite electrodes …
Number of citations: 10 link.springer.com
TA Khan, S Peruncheralathan, H Ila, H Junjappa - Synlett, 2004 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 13 www.thieme-connect.com
H Foks, J Mieczkowska, M Janowiec, Z Zwolska… - Chemistry of …, 2002 - Springer
Methyl 3-isonicotinoyldithiocarbazates and S,S'-dimethyl dithiocarbonate isonicotinoylhydrazone were prepared. Their reactions with primary and secondary amines, diamines, and …
Number of citations: 23 link.springer.com
CD Chen, JW Huang, M Leung, H Li - Tetrahedron, 1998 - Elsevier
We report herein the use of DMDTC as an effective carbonyl dication equivalent in ketone synthesis. According to our strategy, we also successfully devised a synthetic pathway for S-…
Number of citations: 10 www.sciencedirect.com
D Landini, M Salsa, C Gianni, P Ilir - Letters in Organic Chemistry, 2006 - air.unimi.it
S,S-Dimethyl Dithiocarbonate as a Valuable Starting Material for the Synthesis of 5-Substituted Oxazolidinones under Solid-Liquid Phase Transfer Catalysis (SL-PTC) Conditions IRIS …
Number of citations: 3 air.unimi.it
HJ Liu, SK Attah-Poku, HK Lai - Synthetic Communications, 1979 - Taylor & Francis
Over the past few years, there have been several methods documented for the preparation of β-keto thiolesters 2,3 . However, most of these methods have limited synthetic applicability …
Number of citations: 7 www.tandfonline.com

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